![molecular formula C10H9NO2 B1591477 Methyl indolizine-1-carboxylate CAS No. 316375-85-6](/img/structure/B1591477.png)
Methyl indolizine-1-carboxylate
Overview
Description
“Methyl indolizine-1-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .
Molecular Structure Analysis
The molecular structure of “Methyl indolizine-1-carboxylate” involves a pyrrole or pyridine scaffold . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .
Chemical Reactions Analysis
The chemical reactions involving “Methyl indolizine-1-carboxylate” include the methylation reaction of compound 436 using MeI, which afforded phytoalexin (437) in a high yield (97%) .
Physical And Chemical Properties Analysis
“Methyl indolizine-1-carboxylate” has a molecular weight of 175.18 and a density of 1.16 . It is a nitrogen-containing heterocycle .
Scientific Research Applications
Synthesis of Indolizine Derivatives
Methyl indolizine-1-carboxylate serves as a key intermediate in the synthesis of various indolizine derivatives. These derivatives are synthesized through radical cyclization and cross-coupling reactions, which are favored for their high atom- and step-economy . The indolizine core is integral to the construction of compounds with potential biological activities and can be used to create organic fluorescent molecules for biological and material applications .
Green Chemistry Applications
The compound is involved in green chemistry approaches for synthesizing indole and indolizine derivatives. These methods are environmentally friendly and aim to reduce the use of hazardous substances. Methyl indolizine-1-carboxylate’s role in these pathways highlights its importance in developing sustainable chemical processes .
Biological Activity
Indolizine derivatives, including those derived from methyl indolizine-1-carboxylate, exhibit a range of biological activities. They are studied for their potential use in pharmaceuticals, particularly for their antibacterial, antiviral, and anticancer properties. The indolizine core is a common feature in many bioactive molecules, making it a valuable target for drug development .
Optical Properties
Some indolizine derivatives, synthesized using methyl indolizine-1-carboxylate, possess excellent fluorescence properties. These properties make them suitable for use as organic fluorescent molecules, which have applications in biological imaging and material sciences .
Synthesis of Indolizidine Alkaloids
Methyl indolizine-1-carboxylate is also used in the synthesis of indolizidine alkaloids and related unnatural products. These compounds have significant pharmacological interest due to their presence in many natural products with medicinal properties .
Construction of π-Expanded Analogues
The compound plays a role in the synthesis of π-expanded analogues of indolizines. These analogues are important for creating new materials with enhanced electronic properties, which can be used in the development of organic electronics .
Mechanism of Action Studies
Researchers utilize methyl indolizine-1-carboxylate to study the mechanism of action of indolizine derivatives. Understanding how these compounds interact with biological systems is crucial for the design of new drugs and therapeutic agents .
Pharmaceutical/Clinical Trials
Derivatives of methyl indolizine-1-carboxylate are being investigated in pharmaceutical and clinical trials. Their diverse biological properties make them candidates for treating a broad range of diseases, and their progress in trials is closely monitored to assess their therapeutic potential .
Safety and Hazards
Future Directions
Indolizines, including “Methyl indolizine-1-carboxylate”, have potential biological activities and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .
Mechanism of Action
Target of Action
Methyl indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to have a variety of potential biological activities . .
Mode of Action
Indolizine derivatives, in general, are known to interact with multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indolizine derivatives, including Methyl indolizine-1-carboxylate, can potentially affect various biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
Indolizine derivatives, in general, are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
methyl indolizine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-5-7-11-6-3-2-4-9(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSWYPMFMFPQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573105 | |
Record name | Methyl indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
316375-85-6 | |
Record name | Methyl indolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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